2,4,5-Trimethoxystyrene
Overview
Description
2,4,5-Trimethoxystyrene is an organic compound that belongs to the class of phenylpropanoids. It is characterized by a styrene backbone with three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its presence in various plant species and has been studied for its potential biological activities, including anti-inflammatory and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxystyrene typically involves the following steps:
Starting Material: The synthesis often begins with 2,4,5-trimethoxybenzaldehyde.
Wittig Reaction: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding styrene derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxystyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bond in the styrene moiety to a single bond, forming the corresponding ethyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: 2,4,5-Trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: 2,4,5-Trimethoxyethylbenzene.
Substitution: Various halogenated derivatives depending on the substituent introduced
Scientific Research Applications
2,4,5-Trimethoxystyrene has been explored for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound has shown potential as an insecticidal agent against pests like Spodoptera frugiperda.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxystyrene involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).
Insecticidal Activity: It affects the nervous system of insects, leading to paralysis and death.
Comparison with Similar Compounds
2,4,5-Trimethoxystyrene can be compared with other similar compounds, such as:
2,4,5-Trimethoxybenzaldehyde: Shares the same methoxy substitution pattern but differs in the functional group attached to the benzene ring.
2,4,5-Trimethoxycinnamic Acid: Similar in structure but contains a carboxylic acid group instead of a vinyl group.
2,4,5-Trimethoxybenzoic Acid: Another related compound with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its styrene backbone, which allows it to undergo polymerization and other reactions that are not possible with its aldehyde or acid counterparts. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethenyl-2,4,5-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINMNHDGRVBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170051 | |
Record name | 2,4,5-Trimethoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-03-7 | |
Record name | 2,4,5-Trimethoxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.